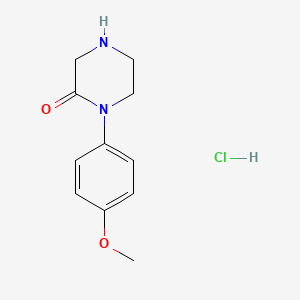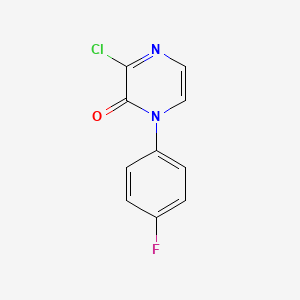
3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one, also known as CPF, is a pyrazinone-based compound with potential applications in a variety of fields. It is a heterocyclic compound composed of a fused pyrazinone and phenyl ring, and is a small molecule that can be used in drug discovery, organic synthesis, and other research applications. CPF is of interest due to its potential pharmacological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities. CPF has also been studied for its potential applications in the fields of nanotechnology and material science.
Scientific Research Applications
Computational Evaluation and Potential Pharmaceutical Applications
- Synthesis and Computational Study : A study synthesized derivatives of the compound and conducted a computational evaluation to explore their reactivity and potential pharmaceutical applications. Through density functional theory (DFT) calculations, molecular dynamics simulations, and molecular docking, the research suggested that certain derivatives might exhibit inhibitory activity against human microsomal prostaglandin E synthase 1 and mycobacterium tuberculosis, highlighting their potential as anti-inflammatory and anti-TB drugs (Thomas et al., 2018).
Structural Characterization and Synthesis Techniques
- X-ray Crystallography and Synthesis : Research on N-substituted pyrazolines, including derivatives related to the subject compound, utilized X-ray crystallography for structural characterization. The studies provided insights into the molecular structure and potential interactions of these compounds, which could be relevant in the development of new pharmaceuticals (Loh et al., 2013).
Pharmaceutical and Biological Activity
Antimicrobial Activity : A series of studies focused on the synthesis and evaluation of pyrazoline derivatives, examining their antimicrobial properties. These investigations revealed that certain derivatives display promising antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Dangar et al., 2014).
Anticancer Activity : Another study synthesized and characterized derivatives with a focus on their reactivity and potential as novel therapeutics. The research explored the stability, reactivity, and biological activity of these compounds, suggesting their applicability in developing new anticancer drugs (Murthy et al., 2017).
properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(6-5-13-9)8-3-1-7(12)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHRCAQVLAOBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C(C2=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)
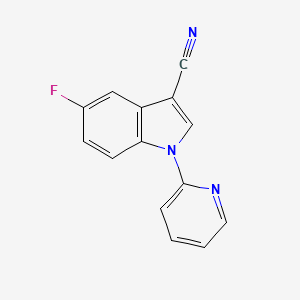
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
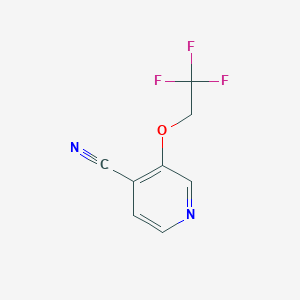
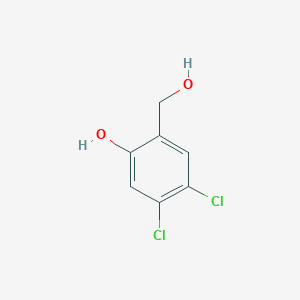
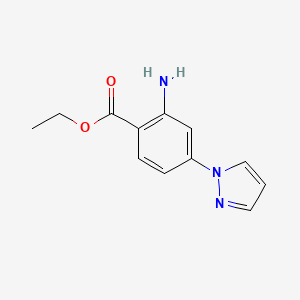
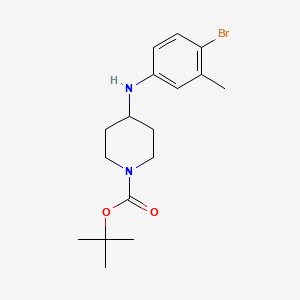
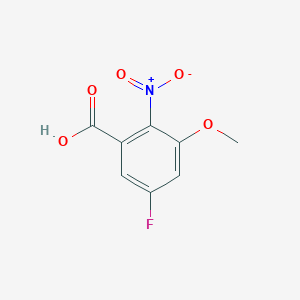
![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)
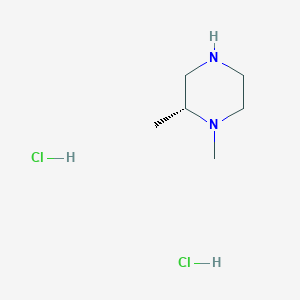
![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
